4-(3-クロロフェニル)-4-メチルピペリジン-2,6-ジオン

説明

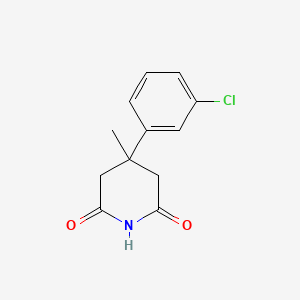

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Potential

Research indicates that compounds like 4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione may exhibit significant therapeutic properties. They have been investigated for their potential as IKZF2 degraders , which can play a crucial role in cancer treatment. Specifically, these compounds may help in the treatment of several cancers such as non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) by modulating IKZF2 protein levels. This modulation can lead to the degradation of proteins that are overexpressed in certain cancers, thereby inhibiting tumor growth and metastasis .

Chromatographic Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC) methods. For example, it can be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water with phosphoric acid. This method is scalable and suitable for both qualitative and quantitative analysis, making it beneficial for pharmacokinetic studies and impurity isolation during drug development .

Physical Properties

- Molecular Formula : C12H12ClNO2

- Molecular Weight : 237.68 g/mol

- CAS Number : 1343463-05-7

These properties are essential for understanding the compound's behavior in various chemical reactions and its interactions with biological systems .

Synthesis Applications

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting different pathways in diseases .

Case Study 1: Cancer Treatment

A study focusing on the degradation activity of IKZF2 by piperidine derivatives showed promising results in preclinical models of cancer. The compound demonstrated selective degradation capabilities that could potentially improve treatment outcomes in patients with specific types of cancer .

Case Study 2: Analytical Method Development

In a recent analytical study, researchers optimized HPLC conditions for the effective separation of 4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione from other compounds in a mixture. This method was validated for robustness and reproducibility, highlighting its applicability in pharmaceutical quality control .

作用機序

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .

Pharmacokinetics

A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .

生化学分析

Biochemical Properties

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.

Cellular Effects

The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . This disruption can affect various cellular processes, including apoptosis and autophagy.

Molecular Mechanism

At the molecular level, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria . This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress . These effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death . Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.

Metabolic Pathways

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.

生物活性

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a compound belonging to the piperidine family, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione features a piperidine ring substituted with a chlorophenyl group and a diketone moiety. This configuration is significant as it influences the compound's interaction with biological targets.

1. Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that derivatives containing similar structural motifs can exhibit varying degrees of AChE inhibition:

- Case Study : In a comparative study, several phthalimide-based analogs were synthesized, including derivatives with chlorophenyl substitutions. The results indicated that compounds with electron-withdrawing groups like chlorine enhanced inhibitory potency. For instance, one derivative exhibited an IC50 value of 16.42 ± 1.07 µM compared to donepezil, a standard AChE inhibitor .

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 4b | Phthalimide with 4-fluorophenyl | 16.42 ± 1.07 | |

| 4c | Phthalimide with 3-chlorophenyl | Not specified |

2. Anticancer Properties

Research has also explored the anticancer potential of compounds related to 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. The piperidine scaffold is known for its ability to interact with various cellular targets involved in cancer progression.

- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MDM2 . The presence of the chlorophenyl group may enhance these interactions due to increased lipophilicity and electronic effects.

- Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit tumor growth in various cancer cell lines, suggesting that modifications to the piperidine structure could yield more potent anticancer agents .

3. Neuroprotective Effects

Given the role of AChE in neurodegenerative diseases such as Alzheimer's, compounds like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione are being investigated for their neuroprotective properties.

特性

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。